Fluchloralin is a synthetic dinitroaniline compound utilized primarily as a pre-plant incorporated herbicide and a reference standard for microtubule assembly inhibition [1]. Characterized by a water solubility of 0.9 mg/L and a vapor pressure of 3.0 × 10⁻⁵ mm Hg at 25°C, it exhibits moderate lipophilicity and strong soil adsorption [1]. In procurement and formulation contexts, fluchloralin is selected for its specific selectivity profile in broadleaf and grass weed control, offering a distinct balance of soil persistence and crop tolerance compared to higher-volatility dinitroanilines [2].
Substituting fluchloralin with more common dinitroanilines like trifluralin or pendimethalin fundamentally alters crop safety margins, application windows, and environmental persistence [1]. Trifluralin possesses a vapor pressure nearly four times higher than fluchloralin, necessitating immediate mechanical soil incorporation to prevent severe volatilization losses [2]. Furthermore, in sensitive crops such as cotton, trifluralin induces significantly greater stunting of the primary taproot compared to fluchloralin, limiting its formulation viability for specific agricultural targets[3]. Conversely, while pendimethalin offers lower volatility, its distinct tubulin-binding affinity makes it a non-equivalent substitute in specialized in vitro protozoan assays [4].
In comparative root box studies assessing dinitroaniline phytotoxicity, herbicides incorporated at standard agricultural rates demonstrated varying degrees of primary taproot reduction in cotton seedlings. Fluchloralin caused significantly less taproot stunting than trifluralin, following the inhibition severity order: butralin ≤ pendimethalin ≤ fluchloralin ≤ trifluralin < profluralin[1].
| Evidence Dimension | Cotton taproot length reduction severity |
| Target Compound Data | Moderate taproot reduction |
| Comparator Or Baseline | Trifluralin (Higher taproot reduction/stunting) |
| Quantified Difference | Fluchloralin ranks strictly lower in taproot inhibition severity than trifluralin. |
| Conditions | Root boxes with top 3-inch soil incorporation during a 20-day growing period. |
Formulators developing pre-emergent herbicides for cotton and deep-rooted crops must prioritize fluchloralin over trifluralin to minimize early-stage crop stunting.
Fluchloralin exhibits a vapor pressure of 3.0 × 10⁻⁵ mm Hg at 20-25°C [1], which is substantially lower than the 1.1 × 10⁻⁴ mm Hg vapor pressure of trifluralin[2]. This nearly four-fold difference in volatility dictates the required speed of mechanical soil incorporation after application to prevent evaporative active ingredient loss [3].
| Evidence Dimension | Vapor Pressure at 20-25°C |
| Target Compound Data | 3.0 × 10⁻⁵ mm Hg |
| Comparator Or Baseline | Trifluralin (1.1 × 10⁻⁴ mm Hg) |
| Quantified Difference | Fluchloralin is ~72% less volatile than trifluralin. |
| Conditions | Standard state (20-25°C, 100 kPa). |
A lower vapor pressure provides a wider, more forgiving time window for field application and mechanical incorporation, reducing formulation loss during handling.
Fluchloralin demonstrates a highly condition-dependent degradation profile. In clay loam soil (4.2% organic matter) at field capacity moisture, its half-life is 52 days. However, when the soil is flooded to induce anaerobic conditions, the half-life accelerates dramatically to just 8 days [1].
| Evidence Dimension | Soil Half-Life (DT50) |
| Target Compound Data | 8 days (Flooded / Anaerobic) |
| Comparator Or Baseline | 52 days (Field Capacity / Aerobic) |
| Quantified Difference | 84% reduction in half-life under flooded conditions. |
| Conditions | Clay loam soil (4% sand, 25% silt, 71% clay, 4.2% organic matter). |
This rapid anaerobic clearance allows agricultural operators to intentionally flood fields to quickly degrade residual fluchloralin before planting sensitive rotational crops.
While primarily an herbicide, fluchloralin is utilized in anti-parasitic research as a tubulin-binding agent. In short-term in vitro culture assays against Cryptosporidium parvum, fluchloralin demonstrated an IC50 of 1.81 µM, outperforming trifluralin (1.94 µM) but showing less potency than pendimethalin (0.19 µM) [1].
| Evidence Dimension | In vitro IC50 against Cryptosporidium parvum |
| Target Compound Data | 1.81 µM |
| Comparator Or Baseline | Trifluralin (1.94 µM) and Pendimethalin (0.19 µM) |
| Quantified Difference | Fluchloralin is slightly more potent than trifluralin but ~9.5x less potent than pendimethalin. |
| Conditions | Short-term in vitro culture assay for protozoan microtubule inhibition. |
Provides a precise, quantified baseline for researchers selecting specific dinitroaniline analogs for structure-activity relationship (SAR) studies in protozoan drug discovery.
Due to its lower propensity to stunt primary taproots compared to trifluralin, fluchloralin is the preferred active ingredient when formulating pre-plant incorporated herbicides for cotton, soybeans, and other deep-rooted sensitive crops [1].
Fluchloralin's condition-dependent degradation profile—dropping from a 52-day aerobic half-life to an 8-day anaerobic half-life—makes it highly suitable for crop rotation schedules where fields can be temporarily flooded to rapidly eliminate herbicide carryover [2].
With a well-quantified IC50 of 1.81 µM against Cryptosporidium parvum, fluchloralin serves as a critical mid-range benchmark compound in structure-activity relationship assays evaluating novel dinitroanilines for anti-parasitic applications [3].
Environmental Hazard